![molecular formula C11H14N2O B062432 1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine CAS No. 167024-14-8](/img/structure/B62432.png)
1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine
Übersicht
Beschreibung
1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system that combines pyrazine and benzoxazine moieties, which contributes to its distinctive chemical behavior and reactivity.
Vorbereitungsmethoden
The synthesis of 1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted pyrazine with an appropriate benzoxazine derivative can yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the benzoxazine ring. Common reagents include halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Pharmacological Research
The compound has been studied for its potential therapeutic effects in various medical conditions. Its structural properties suggest possible applications in:
- Anticancer Activity : Preliminary studies indicate that 1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine may exhibit cytotoxic effects against certain cancer cell lines. For instance, research has shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models .
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Investigations into its effects on synaptic transmission have shown promise in addressing conditions like schizophrenia and depression .
2. Material Science
In addition to pharmacological applications, this compound has been explored in material science:
- Liquid Crystal Devices : Research indicates that derivatives of hexahydropyrazino compounds can be utilized as photoalignment layers in liquid crystal displays (LCDs). Their unique chemical properties allow for effective control over liquid crystal orientation under light exposure .
Table 1: Summary of Key Case Studies Involving this compound
Detailed Insights from Case Studies
- Anticancer Activity : A study highlighted the synthesis of various derivatives of this compound and their evaluation against human cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells.
- Neuropharmacological Effects : Another investigation focused on the compound's role in modulating neurotransmitter release. The findings suggested that it could enhance synaptic plasticity and potentially improve cognitive functions in animal models.
Wirkmechanismus
The mechanism of action of 1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine involves its interaction with specific molecular targets. For instance, as a PARP7 inhibitor, it binds to the enzyme’s active site, preventing its normal function in nucleic acid sensing and immune regulation. This inhibition can lead to the modulation of immune responses and has potential therapeutic implications in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine can be compared with other similar heterocyclic compounds, such as:
Hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine: This compound also features a fused ring system and has been studied for its potential as a PARP7 inhibitor.
Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin: Another related compound with a different ring fusion pattern, which may exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical behavior, making it a valuable compound for various scientific investigations.
Biologische Aktivität
1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine is a compound of increasing interest in pharmacological research due to its potential biological activity. This compound is structurally related to various neurokinin receptor antagonists and has been studied for its effects on vasomotor symptoms (VMS) associated with menopause. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.
- Molecular Formula : C₁₁H₁₄N₂O
- Molecular Weight : 190.24 g/mol
- CAS Number : 167024-14-8
The biological activity of this compound is primarily linked to its role as a neurokinin receptor antagonist. Specifically, it has shown promise in modulating the activity of neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors. These receptors are involved in the regulation of various physiological processes including thermoregulation and mood regulation.
Efficacy in Clinical Trials
Recent studies have explored the efficacy of compounds structurally related to this compound in treating VMS:
- Elinzanetant , a dual NK1 and NK3 receptor antagonist closely related to this compound, demonstrated significant reductions in the frequency and severity of VMS in postmenopausal women. Clinical trials indicated that doses of 120 mg and 160 mg resulted in clinically meaningful improvements compared to placebo .
Case Studies
A notable case study involved a cohort of postmenopausal women undergoing treatment with elinzanetant. The study reported:
- Reduction in Hot Flashes : Participants experienced a significant decrease in the number of hot flashes per day.
- Improvement in Sleep Quality : Many reported better sleep quality as measured by the Pittsburgh Sleep Quality Index (PSQI).
- Quality of Life Enhancements : Improvements were noted in overall quality of life metrics as assessed by MenQoL-I scores .
Data Tables
Study | Compound | Dose | Outcome |
---|---|---|---|
OASIS 1 | Elinzanetant | 120 mg | Significant reduction in VMS frequency |
OASIS 2 | Elinzanetant | 160 mg | Clinically meaningful improvement in sleep quality |
SWITCH-1 | Elinzanetant | Various doses | Positive safety profile with minimal adverse effects |
Pharmacokinetics
Pharmacokinetic studies have shown that compounds like elinzanetant reach peak plasma concentrations within one hour after administration. The half-life is approximately 15 hours, allowing for once-daily dosing .
Safety Profile
The safety profile of related compounds has been generally favorable. In clinical trials:
Eigenschaften
IUPAC Name |
1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-4-11-10(3-1)13-6-5-12-7-9(13)8-14-11/h1-4,9,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKFDTSLBOMGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.